![molecular formula C22H23N5O4S B2437059 Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone CAS No. 851810-35-0](/img/structure/B2437059.png)
Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide . This compound is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple heterocyclic rings and functional groups. It includes a furan ring, a thiazole ring, a triazole ring, a piperazine ring, and a methoxyphenyl group.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the product can be subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring .Scientific Research Applications
Synthesis and Chemical Properties
- Compounds containing the furan-2-yl moiety, like the one in your query, have been synthesized for various applications. Abdelhamid, Shokry, and Tawfiek (2012) synthesized naphtho[2,1-b]furan-2-yl compounds and other related derivatives, highlighting their importance in organic synthesis and potential applications in pharmaceuticals (Abdelhamid, Shokry, & Tawfiek, 2012).
- Başoğlu, Yolal, Demirci, Demirbas, Bektaş, and Karaoglu (2013) explored the synthesis of azole derivatives starting from furan-2-carbohydrazide, indicating the versatility of furan-2-yl compounds in creating structures with potential antimicrobial properties (Başoğlu et al., 2013).
Pharmacological Applications
- Kumar, Chawla, Akhtar, Sahu, Rathore, and Sahu (2017) investigated novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for their antidepressant and antianxiety activities, demonstrating the potential pharmacological uses of furan-2-yl derivatives (Kumar et al., 2017).
- Singaravelu, Bhadusha, and Dharmalingam (2022) studied the inhibitive effect of organic inhibitors including [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone on mild steel corrosion, suggesting applications in materials science (Singaravelu, Bhadusha, & Dharmalingam, 2022).
properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-14-23-22-27(24-14)21(29)19(32-22)18(15-5-7-16(30-2)8-6-15)25-9-11-26(12-10-25)20(28)17-4-3-13-31-17/h3-8,13,18,29H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOJRBULMQEAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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